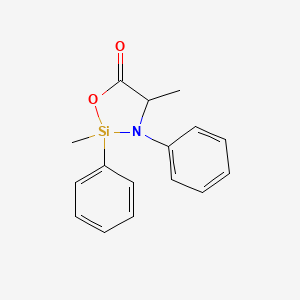
2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-one is a heterocyclic compound that features a unique structure incorporating silicon, oxygen, and nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-one typically involves the reaction of diphenylsilane with an appropriate oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxazasilolidinone ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazasilolidinone oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazasilolidinone oxides, while substitution reactions can produce a variety of substituted oxazasilolidinones.
Scientific Research Applications
2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-one exerts its effects involves its interaction with specific molecular targets. The silicon atom within the ring can form strong bonds with various substrates, facilitating catalytic processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, which are crucial in many biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazolidin-5-one: Similar in structure but lacks the silicon atom, affecting its reactivity and applications.
2,4-Dimethyl-2,3-diphenyl-1,3,2-thiazolidin-5-one: Contains sulfur instead of silicon, leading to different chemical properties and uses.
2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-thione:
Uniqueness
The presence of the silicon atom in 2,4-Dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-one imparts unique chemical properties, such as increased stability and the ability to participate in specific catalytic processes. This distinguishes it from other similar compounds and broadens its range of applications in various fields.
Properties
CAS No. |
21648-70-4 |
|---|---|
Molecular Formula |
C16H17NO2Si |
Molecular Weight |
283.40 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-diphenyl-1,3,2-oxazasilolidin-5-one |
InChI |
InChI=1S/C16H17NO2Si/c1-13-16(18)19-20(2,15-11-7-4-8-12-15)17(13)14-9-5-3-6-10-14/h3-13H,1-2H3 |
InChI Key |
DNDUSOARNKWWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)O[Si](N1C2=CC=CC=C2)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















